molecular formula C9H8INO B1311235 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one CAS No. 66491-04-1

7-Iodo-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1311235
CAS RN: 66491-04-1
M. Wt: 273.07 g/mol
InChI Key: FEFKPAJGQXKUKJ-UHFFFAOYSA-N
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Description

7-Iodo-3,4-dihydroisoquinolin-1(2H)-one is a compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and presence in many natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of isoquinoline derivatives can be achieved through various methods. One approach is the Pictet-Spengler reaction, which has been used to synthesize 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a compound related to 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one . Another method involves a one-pot four-component condensation to create novel 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives . Additionally, aminomethylation/hydrogenolysis has been utilized as an alternative to direct methylation for the synthesis of highly-substituted isoquinolines, such as 7-hydroxy-6-methoxy-1-methylisoquinoline .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be characterized using various spectroscopic techniques. For instance, the crystal structure of a related compound, 6,7,8-trimethoxy-1-(4-methoxy-3-nitrophenyl)-4-(pyridin-4-methyl)-3,4-dihydroisoquinoline, was determined by X-ray diffraction analysis . This analysis revealed that the crystal belongs to the monoclinic system and provided detailed measurements of the unit cell dimensions and space group.

Chemical Reactions Analysis

Isoquinoline derivatives can participate in a range of chemical reactions. The Pictet-Spengler reaction is a key reaction for constructing the isoquinoline core . Additionally, the one-pot synthesis approach allows for the combination of various reactants to form complex isoquinoline derivatives with potential antioxidant properties . The aminomethylation/hydrogenolysis method is another reaction pathway that can be used to introduce substituents into the isoquinoline scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the density and molecular geometry, which can affect the compound's solubility and reactivity . The presence of substituents such as hydroxy, methoxy, and iodo groups can also impact the compound's physical properties, such as melting point and boiling point, as well as its chemical properties, including acidity, basicity, and potential for hydrogen bonding.

Scientific Research Applications

Antitumor Activity

Research on 3,4-dihydroisoquinolines has shown their potential in antitumor applications. For instance, novel classes of these compounds have been synthesized and evaluated for their antitumor activities. Although the specific compound "7-Iodo-3,4-dihydroisoquinolin-1(2H)-one" was not directly studied, related derivatives exhibit moderate antitumor activities in vitro, indicating a promising area for further exploration in cancer research (Zhu et al., 2011).

Synthetic Methodology

The development of new synthetic methodologies for constructing the 3,4-dihydroisoquinolinone skeleton represents a significant area of research. These methodologies facilitate the synthesis of complex structures starting from simpler precursors, highlighting the compound's importance in synthetic organic chemistry (Berk Mujde, Sevil Özcan, & M. Balcı, 2011).

Cytotoxic Activity

Studies have also focused on the synthesis of novel dihydroisoquinoline-derived hydroxamic acids, demonstrating their cytotoxicity against specific cancer cell lines, such as the human hepatocarcinoma cell line Hep3B. This indicates the potential therapeutic applications of these compounds in treating cancer (Hassen Ben Salah, M. Carraz, & M. Kammoun, 2014).

Docking Studies

Docking studies of dihydroisoquinoline derivatives have shown their ability to interact with biological targets, such as DNA, without intercalation. This suggests their potential as drug candidates for interacting with genetic material and influencing biological processes (Sherif O Kolade et al., 2020).

properties

IUPAC Name

7-iodo-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFKPAJGQXKUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441517
Record name 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Iodo-3,4-dihydroisoquinolin-1(2H)-one

CAS RN

66491-04-1
Record name 3,4-Dihydro-7-iodo-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66491-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaNO2 (340 mg, 4.9382 mmol) was added to a solution of 7-amino-3,4-dihydro-2H-isoquinolin-1-one (I-32a: 800 mg, 4.9382 mmol) in concentrated HCl (2 mL) and water (2 mL) at 0° C. The reaction mixture was stirred at 0° C. for 15 minutes. The resulting diazonium salt solution was added portion wise to a vigorously stirred biphasic mixture of DCM (25 mL), potassium iodide (4.9 g, 29.6242 mmol), copper iodide (47 mg, 0.25 mmol) and water (8 mL). The resulting mixture was stirred at room temperature overnight. The reaction was monitored by TLC (80% ethylacetate in hexane). The reaction mixture was diluted with DCM. The organic layer was washed with 10% Na2S2SO3 solution, dried over Na2SO4 and concentrated. Purification by column chromatography on silica gel (50% ethylacetate in hexane) afforded 640 mg of the product (44.50% yield).
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
47 mg
Type
catalyst
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
340 mg
Type
reactant
Reaction Step Two
Quantity
800 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
44.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
GL Grunewald, TM Caldwell, Q Li… - Journal of medicinal …, 1999 - ACS Publications
A series of 3-fluoromethyl-1,2,3,4-tetrahydroisoquinolines (3-fluoromethyl-THIQs) was proposed, and their phenylethanolamine N-methyltransferase (PNMT) and α 2 -adrenoceptor …
Number of citations: 57 pubs.acs.org
GL Grunewald, MR Seim, J Lu, M Makboul… - Journal of medicinal …, 2006 - ACS Publications
3-Methyl-1,2,3,4-tetrahydroisoquinolines (3-methyl-THIQs) are potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), but are not selective due to significant affinity for …
Number of citations: 48 pubs.acs.org
PP Kung, C Fan, HJ Gukasyan, B Huang… - Journal of Medicinal …, 2021 - ACS Publications
A pyridone-derived phosphate prodrug of an enhancer of zeste homolog 2 (EZH2) inhibitor was designed and synthesized to improve the inhibitor’s aqueous solubility. This prodrug (…
Number of citations: 6 pubs.acs.org
J Lu - 2005 - search.proquest.com
Inhibitors of phenylethanolamine N-methyltransferase (PNMT; EC 2.1. 1.28) are potential pharmacological tools for the study of the functions of epinephrine in the central nervous system…
Number of citations: 1 search.proquest.com
MR Seim - 2007 - search.proquest.com
Inhibitors of phenylethanolamine N-methyltransferase (PNMT; EC 2.1. 1.28) are potential pharmacological tools for the study of the functions of epinephrine in the central nervous system…
Number of citations: 0 search.proquest.com

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